molecular formula C20H17ClN2O2 B214065 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B214065
M. Wt: 352.8 g/mol
InChI Key: CWVJTTJVQCNMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide selectively binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways involved in B-cell proliferation, survival, and migration. This results in the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been found to induce cell death in B-cell malignancies by activating apoptotic pathways. It also inhibits the migration and invasion of cancer cells by suppressing the expression of genes involved in these processes. Additionally, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, like other small molecule inhibitors, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide may have limitations in terms of drug resistance and toxicity. Further studies are needed to determine the optimal dosing and treatment duration for 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.

Future Directions

There are several potential future directions for the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a therapeutic agent. One area of interest is the combination of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of interest is the investigation of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a chemo-preventive agent for high-risk populations may also be explored.

Synthesis Methods

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with 2-chlorobenzyl chloride to obtain 4-[(2-chlorophenyl) methyl]benzamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to obtain the final product, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has also been found to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.

properties

Product Name

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H17ClN2O2/c21-18-3-1-2-4-19(18)25-14-16-5-7-17(8-6-16)20(24)23-13-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,23,24)

InChI Key

CWVJTTJVQCNMLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.